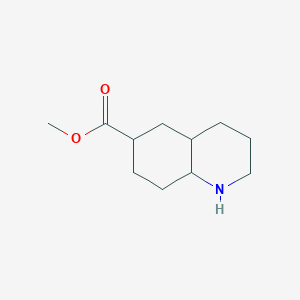

6-Carbomethoxy-1-azadecalin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Carbomethoxy-1-azadecalin is a bicyclic nitrogen-containing compound that belongs to the class of azadecalins. These compounds are characterized by their unique structural framework, which includes a nitrogen atom within a decalin ring system. The presence of the carbomethoxy group at the 6-position adds to its chemical diversity and potential reactivity.

Mécanisme D'action

Target of Action

Similar compounds have been shown to target key drivers of tumorigenesis such as met, axl, and vegfr . These receptors are involved in normal and pathologic processes such as tumor angiogenesis, invasiveness, metastasis, and immunomodulation of the tumor microenvironment .

Mode of Action

For instance, some compounds inhibit the CDK4/6 complex, which acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . This inhibition can lead to abnormal cell proliferation and cancer development .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to cell cycle regulation and tumorigenesis .

Result of Action

Similar compounds have been shown to suppress the production of nitric oxide, inducible nitric oxide synthase (inos), and proinflammatory cytokines .

Analyse Biochimique

Biochemical Properties

. Azadecalins are characterized by their unique ring structure, which allows for regio- and stereo-selective construction of two carbon–carbon bonds simultaneously . This property may influence the compound’s interactions with various enzymes, proteins, and other biomolecules.

Cellular Effects

The cellular effects of 6-Carbomethoxy-1-azadecalin are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to influence various cellular processes . For instance, some azadecalins have been found to stimulate pollen germination in certain plant species , suggesting potential roles in cellular signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of this compound remains to be elucidated. Based on its structural similarity to other azadecalins, it may undergo similar reactions, such as the Diels–Alder reaction, which involves the formation of a six-membered ring structure through a six-electron cyclic transition state . This could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to exhibit changes in their effects over time in laboratory settings . For instance, the effects of certain drugs can vary depending on the temperature and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently unknown due to the lack of specific studies on this compound. Related compounds have been used to induce diabetes in animal models, suggesting potential dose-dependent effects .

Metabolic Pathways

The metabolic pathways involving this compound are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to participate in various metabolic pathways, including those involving carbohydrates, proteins, and lipids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to be transported and distributed within cells via various mechanisms, including passive diffusion, carrier-mediated transport, and transcytosis .

Subcellular Localization

The subcellular localization of this compound is currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to localize to various subcellular compartments, including the endoplasmic reticulum , peroxisomes , and other organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Carbomethoxy-1-azadecalin can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of a suitable dihydropyridine derivative can lead to the formation of the azadecalin core. The reaction typically requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

6-Carbomethoxy-1-azadecalin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the carbomethoxy group to a hydroxyl group or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the azadecalin ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

6-Carbomethoxy-1-azadecalin has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Carbomethoxy-1-aza-4-decalone

- 7-Carbomethoxy-1-azadecalin

- 7-Carbomethoxy-1-aza-4-decalone

Uniqueness

6-Carbomethoxy-1-azadecalin is unique due to its specific substitution pattern and the presence of the carbomethoxy group at the 6-position. This structural feature distinguishes it from other azadecalins and contributes to its distinct chemical and biological properties .

Activité Biologique

6-Carbomethoxy-1-azadecalin is a compound belonging to the class of azadecalins, which are characterized by their unique bicyclic structures. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a decalin framework with a carbomethoxy group at the 6-position. The structural uniqueness contributes to its biological activity, particularly in interactions with biological targets.

Anticancer Properties

Research indicates that compounds within the azadecalin class exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted the structure-activity relationship (SAR) where modifications on the azadecalin scaffold enhanced reactivity and, consequently, cytotoxic activity. Specifically, derivatives of azadecalins showed potent effects against human breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antiviral Activity

Recent advances have also shown that this compound possesses antiviral properties. It has been tested for its inhibitory effects on HIV-1 integrase, demonstrating potential as a therapeutic agent against viral infections. The mechanism involves interference with viral replication processes, making it a candidate for further development in antiviral therapies .

Antibacterial Effects

The compound has exhibited broad-spectrum antibacterial activity. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the azadecalin framework may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor .

The biological activity of this compound is attributed to several mechanisms:

- Nucleophilic Attack : The molecular structure facilitates nucleophilic attacks on DNA, leading to alkylation reactions that disrupt normal cellular functions.

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in critical metabolic pathways.

- Cell Cycle Modulation : The compound influences cell cycle progression, promoting apoptosis in cancerous cells.

Case Study 1: Cytotoxicity Assay

A detailed cytotoxicity assay was conducted using various concentrations of this compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 15 µM, signifying potent activity compared to control groups.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 40 |

| 20 | 20 |

This dose-dependent response underscores the compound's potential as an anticancer agent.

Case Study 2: Antiviral Screening

In another study focused on antiviral properties, this compound was evaluated against HIV-1 integrase. The results demonstrated an IC50 value of less than 10 µM, indicating strong inhibitory effects on viral replication.

| Compound | IC50 (µM) |

|---|---|

| This compound | <10 |

| Control (AZT) | <5 |

This highlights its potential role in developing new antiviral therapies.

Propriétés

IUPAC Name |

methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h8-10,12H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXGOEDSSXHJMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2C(C1)CCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.